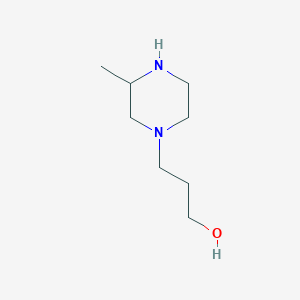

3-(3-Methylpiperazin-1-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylpiperazin-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8-7-10(4-2-6-11)5-3-9-8/h8-9,11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPUROLFRLCWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-20-3 | |

| Record name | NSC31830 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Strategic Preparations of 3 3 Methylpiperazin 1 Yl Propan 1 Ol

Primary Synthetic Pathways and Reaction Mechanisms

The construction of the 3-(3-Methylpiperazin-1-yl)propan-1-ol molecule is primarily achieved through the N-alkylation of 3-methylpiperazine. This can be accomplished via several synthetic routes, with nucleophilic substitution being the most direct and commonly employed method.

Nucleophilic Substitution Reactions: The Reaction of 3-Chloropropanol with 2-Methylpiperazine (B152721)

A primary and straightforward pathway to synthesize compounds structurally analogous to this compound involves the direct nucleophilic substitution reaction between 2-methylpiperazine and a suitable 3-carbon building block bearing a leaving group, such as 3-chloropropanol. In this SN2 reaction, the secondary amine of the 2-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon of 3-chloropropanol and displacing the chloride leaving group.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be heated to reflux to increase the reaction rate. An excess of the piperazine (B1678402) derivative is often used to minimize the formation of di-substituted products. Following the initial substitution, a base, such as potassium hydroxide (B78521), is added to neutralize the newly formed hydrochloride salt and to deprotonate the remaining piperazine, thus facilitating the isolation of the free amine product.

A representative procedure for a similar synthesis involves dissolving 2-methylpiperazine in 95% ethanol, followed by the addition of the chlorohydrin. The mixture is then refluxed for a period, after which a base like potassium hydroxide is introduced to facilitate the work-up process, which typically involves filtration and distillation to isolate the desired product.

Exploration of Alternative Synthetic Routes and Precursors

Beyond the direct alkylation with 3-chloropropanol, other synthetic strategies can be envisioned for the preparation of this compound. These alternative routes may offer advantages in terms of starting material availability, reaction efficiency, or the ability to introduce specific stereochemistry.

One such alternative is reductive amination . This method would involve the reaction of 3-methylpiperazine with a 3-hydroxypropanal (B37111) or a related carbonyl compound. The initial reaction forms an intermediate iminium ion, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). Reductive amination is a powerful tool for C-N bond formation and often proceeds under mild conditions with high yields.

Another potential route is the Michael addition . This would involve the conjugate addition of 3-methylpiperazine to an α,β-unsaturated carbonyl compound, such as acrolein or acrylic acid esters. The nucleophilic nitrogen of the piperazine would add to the β-carbon of the unsaturated system. If an ester is used, a subsequent reduction of the carbonyl group would be necessary to yield the final propanol (B110389) derivative.

The choice of precursors for these alternative routes is critical. For reductive amination, 3-hydroxypropionaldehyde or its protected forms would be required. For the Michael addition pathway, precursors such as ethyl acrylate (B77674) followed by reduction of the ester functionality could be employed.

Optimization of Synthetic Conditions and Yield Enhancements

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of catalysts or specific reagents.

Solvent Systems and Temperature Control

The choice of solvent can significantly impact the rate and outcome of the nucleophilic substitution reaction. Polar protic solvents, such as ethanol, are commonly used as they can solvate both the piperazine and the alkyl halide. However, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) can also be effective and may enhance the nucleophilicity of the amine.

Temperature plays a critical role in reaction kinetics. Heating the reaction mixture, often to the reflux temperature of the solvent, is a common practice to accelerate the rate of N-alkylation. However, excessively high temperatures can lead to side reactions and decomposition of the product. Therefore, careful temperature control is necessary to achieve a balance between reaction rate and product stability. For instance, in related N-alkylations of piperazines, reactions are often conducted at elevated temperatures to ensure a reasonable reaction time.

Catalysis and Reagent Selection in Synthetic Steps

The efficiency of the synthesis can be further improved through the use of catalysts. For nucleophilic substitution reactions, phase-transfer catalysts (PTCs) can be particularly beneficial, especially when dealing with reactants that have different solubilities. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the alkyl halide is located, thereby increasing the reaction rate.

The selection of the base is also a crucial aspect of the synthesis. Stronger bases can lead to a higher concentration of the free amine, which is the active nucleophile. However, the use of a very strong base may also promote side reactions. Inorganic bases like potassium carbonate or sodium hydroxide are commonly used due to their effectiveness and low cost.

Industrial-Scale Synthetic Considerations and Process Chemistry

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges and priorities. Process chemistry focuses on developing synthetic routes that are not only high-yielding but also safe, cost-effective, environmentally friendly, and robust enough for large-scale production. google.comacs.org For piperazine derivatives and amino alcohols, several factors are critical for industrial application.

Route Selection: The choice between an enantioselective synthesis and a resolution of a racemate is a key industrial decision. While resolution is a well-established technique, it inherently has a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled. wikipedia.org Therefore, asymmetric syntheses that avoid this loss are often preferred for large-scale manufacturing. acs.org

Reagent and Solvent Choice: On an industrial scale, the cost, availability, and safety of reagents and solvents are paramount. For instance, processes for piperazine derivatives often utilize common solvents like dichloromethane (B109758) or toluene (B28343) and readily available bases such as triethylamine. google.com The reduction of amino acid derivatives to amino alcohols can be achieved using reagents like sodium borohydride in combination with others, which are more economical and safer to handle on a large scale than alternatives like lithium aluminum hydride. google.comresearchgate.net

Process Optimization and Safety: Industrial processes for piperazine derivatives are optimized for factors like reaction temperature, addition rates, and work-up procedures to ensure high purity and yield without the need for costly purification steps like chromatography. google.com For example, controlling the temperature between 0 and 25°C during acylation steps can be crucial. google.com The development of one-pot syntheses or flow chemistry processes can further simplify manufacturing, reduce waste, and improve safety and efficiency. mdpi.com

Catalysis: Catalytic processes are highly desirable in industrial settings. The co-production of piperazine and its N-monoalkyl derivatives can be achieved via catalytic amination of alcohols over a heterogeneous catalyst in a fixed-bed reactor. researchgate.net Such catalysts can demonstrate good performance over hundreds of hours, making the process continuous and economically viable. researchgate.net

Table 3: Key Considerations in Industrial Synthesis

| Consideration | Objective | Example Strategy |

|---|---|---|

| Stereochemical Control | Maximize yield of the desired enantiomer. | Prioritize enantioselective synthesis over chiral resolution to avoid loss of material. acs.org |

| Cost & Safety | Minimize expense and operational hazards. | Use of economical and safer reducing agents like NaBH4; select solvents with favorable safety profiles. google.comgoogle.com |

| Efficiency & Purity | Reduce cycle time and avoid complex purification. | Optimize reaction conditions (temperature, concentration) to achieve high purity directly from the reaction. google.com |

| Sustainability | Minimize waste and environmental impact. | Employ catalytic processes with catalyst recycling; develop one-pot or flow syntheses. mdpi.comresearchgate.net |

Chemical Transformations and Mechanistic Insights into 3 3 Methylpiperazin 1 Yl Propan 1 Ol Reactivity

Oxidation Reactions of the Hydroxyl Functional Group

The primary alcohol moiety in 3-(3-Methylpiperazin-1-yl)propan-1-ol is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. However, the presence of basic nitrogen atoms within the piperazine (B1678402) ring complicates these transformations, as many oxidizing agents are not compatible with amines.

Strong oxidizing agents, such as those used in the Jones oxidation (chromic acid prepared from chromium trioxide in aqueous sulfuric acid), can convert primary alcohols to carboxylic acids. wikipedia.orgadichemistry.comorganic-chemistry.org The reaction proceeds through an intermediate aldehyde, which is then rapidly hydrated and further oxidized in the aqueous acidic medium. wikipedia.orgorganic-chemistry.org A significant challenge with Jones oxidation is the acidic nature of the reagent, which would protonate the basic piperazine nitrogens. While this protonation can protect the amines from oxidation, it may also influence the solubility and reactivity of the substrate.

Milder, more selective reagents are often preferred to stop the oxidation at the aldehyde stage. The Dess-Martin periodinane (DMP) is a highly effective reagent for oxidizing primary alcohols to aldehydes under neutral and mild conditions, tolerating a wide variety of sensitive functional groups, including amines. wikipedia.orgwikipedia.orgalfa-chemistry.com The reaction is typically fast and conducted at room temperature in chlorinated solvents. wikipedia.org Another common method is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method also efficiently produces aldehydes from primary alcohols under mild, low-temperature conditions.

To selectively oxidize the alcohol in the presence of the amine functionalities without requiring protecting groups, the reaction can be performed under acidic conditions. By adding an acid like p-toluenesulfonic acid (p-TsOH), the piperazine nitrogens are protonated, rendering them inert to oxidation by reagents like N-oxoammonium salts (e.g., Bobbitt's salt). nih.gov This strategy allows for the chemoselective conversion of the alcohol to an aldehyde. nih.gov

| Oxidizing Agent/Method | Typical Product | Key Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | 3-(3-Methylpiperazin-1-yl)propanoic acid | Aqueous acetone, acidic | Strong oxidant, high yield; uses toxic Cr(VI), harsh acidic conditions. wikipedia.orgthermofisher.com |

| Dess-Martin Periodinane (DMP) | 3-(3-Methylpiperazin-1-yl)propanal | CH₂Cl₂, room temperature | Mild, neutral pH, high chemoselectivity; reagent is expensive and potentially explosive. wikipedia.orgorganic-chemistry.org |

| Swern Oxidation | 3-(3-Methylpiperazin-1-yl)propanal | DMSO, (COCl)₂, Et₃N, low temp. (-78 °C) | Mild, high yield; requires cryogenic temperatures, produces foul-smelling byproducts. |

| N-Oxoammonium Salt + Acid | 3-(3-Methylpiperazin-1-yl)propanal | p-TsOH, CH₂Cl₂ | Chemoselective for alcohol over amine; requires stoichiometric acid. nih.gov |

Nucleophilic Reactivity and Substitution Reactions Involving the Amine Moiety

The piperazine ring of this compound contains two nitrogen atoms with differing steric and electronic environments, leading to differential nucleophilic reactivity. The nitrogen at the 1-position is a tertiary amine, substituted with a 3-hydroxypropyl group. The nitrogen at the 3-position (adjacent to the methyl group) is a secondary amine.

The relative nucleophilicity is governed by basicity and steric hindrance. Basicity, indicated by pKa values, is a key factor. For 2-methylpiperazine (B152721), the reported first pKa is around 9.66-9.73, and the second is around 5.0-5.35. uregina.ca The secondary amine is generally more basic than the tertiary amine. However, the nitrogen at the 1-position is significantly less sterically hindered for an incoming electrophile than the secondary amine at the 3-position, which is shielded by the adjacent methyl group and the axial hydrogens of the ring. Therefore, nucleophilic attack is generally favored at the less hindered N1 position.

These nucleophilic sites readily participate in substitution reactions with various electrophiles, such as alkyl halides. The reaction typically proceeds via an SN2 mechanism, leading to the formation of a new carbon-nitrogen bond.

Reduction Chemistry of Functional Groups within the Molecular Scaffold

The parent molecule, this compound, does not possess functional groups that are readily susceptible to reduction under standard conditions. The hydroxyl group and the amine functionalities are already in a reduced state.

However, derivatives of this compound can undergo reduction. For instance, if the primary alcohol is oxidized to a carboxylic acid, forming 3-(3-methylpiperazin-1-yl)propanoic acid, this derivative can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the carboxylic acid back to the primary alcohol.

Similarly, if the secondary amine of the piperazine ring is acylated to form an amide, this amide functional group can be reduced. The reduction of amides, typically with powerful hydride reagents like LiAlH₄, yields an amine. youtube.comwikipedia.org This reaction is synthetically useful as it effectively replaces the carbonyl oxygen of the amide with two hydrogen atoms, resulting in an alkylated amine. youtube.com For example, the reduction of a benzamide derivative of the piperazine nitrogen would yield a benzylamine derivative.

Derivatization through Acylation and Alkylation of the Piperazine Nitrogen

The secondary amine within the piperazine ring is a prime site for derivatization through acylation and alkylation. These reactions are fundamental in medicinal chemistry for modifying the structure and properties of piperazine-containing molecules. bohrium.com

Acylation: The secondary amine can react with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. The resulting N-acylated piperazines exhibit complex conformational behavior due to the hindered rotation around the newly formed amide bond. nih.gov

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. To avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts, this reaction often requires careful control of stoichiometry or the use of protecting group strategies. researchgate.net An alternative and often more controlled method for mono-alkylation is reductive amination. researchgate.net This involves reacting the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-alkylated product. This method is highly efficient and avoids the formation of quaternary salts. researchgate.net The steric hindrance from the adjacent methyl group influences the rate and feasibility of these reactions.

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| Acylation | Acyl Halide | Benzoyl chloride | Amide |

| Acylation | Acid Anhydride | Acetic anhydride | Amide |

| Alkylation | Alkyl Halide | Benzyl bromide | Tertiary Amine |

| Reductive Amination | Aldehyde + Reducing Agent | Formaldehyde + NaBH(OAc)₃ | Tertiary Amine (N-methyl) |

Cyclization and Ring-Forming Reactions Utilizing the Propanol (B110389) and Piperazine Units

The bifunctional nature of this compound, possessing both nucleophilic nitrogen atoms and a hydroxyl group, allows for potential intramolecular cyclization reactions to form bicyclic structures. These reactions typically require activation of the hydroxyl group to convert it into a good leaving group.

One possible pathway involves treating the molecule with a dehydrating agent (e.g., concentrated sulfuric acid) or converting the alcohol to a tosylate or mesylate, followed by intramolecular nucleophilic attack by one of the piperazine nitrogens. Attack by the N1 nitrogen would lead to the formation of a fused ring system. While specific examples for this exact molecule are not prevalent in the literature, the synthesis of piperazine-containing dihydrofuran compounds via radical cyclizations demonstrates the utility of the piperazine scaffold in forming new heterocyclic rings. nih.gov

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of this compound is a critical parameter, particularly under conditions of elevated temperature, oxygen exposure, and varying pH. Studies on piperazine (PZ) and its derivatives, often in the context of CO₂ capture, provide significant insight into its degradation pathways. utexas.eduresearchgate.net

Thermal Degradation: Piperazine and its derivatives are considered among the most thermally stable amines, with recommended maximum operating temperatures above 160 °C. utexas.edu However, prolonged exposure to high temperatures (e.g., 135-175 °C) can lead to degradation. utexas.edu Methyl substitution on the piperazine ring has been shown to increase the rate of thermal degradation compared to unsubstituted piperazine. researchgate.net The degradation often proceeds via SN2 substitution reactions, potentially involving ring-opening initiated by nucleophilic attack of one piperazine molecule on another. utexas.edu

Oxidative Degradation: Oxidative degradation is a significant pathway, particularly in the presence of dissolved oxygen and metal ions. utexas.edu While iron and stainless steel components are weak catalysts for piperazine oxidation, copper (Cu²⁺) ions can rapidly catalyze the process. utexas.edu The degradation products are varied and can include ethylenediamine, 2-oxopiperazine, and formylpiperazine, as well as carboxylates like formate and oxalate. hw.ac.uk The presence of a base like KOH can enhance the oxidative degradation of piperazine, while the presence of CO₂ (forming carbonate/bicarbonate) can have a protective effect. hw.ac.uk

Hydrolytic Stability: The C-N and C-O bonds within the molecule are generally stable to hydrolysis under neutral and alkaline conditions. Under strongly acidic conditions, the molecule will exist in its protonated form, which is generally stable. The piperazine ring itself is robust and does not readily undergo hydrolytic cleavage under typical chemical conditions.

Design and Synthesis of Structural Derivatives and Analogues of 3 3 Methylpiperazin 1 Yl Propan 1 Ol

Modification of the Piperazine (B1678402) Ring System

The piperazine ring is a common motif in pharmaceuticals due to its favorable physicochemical properties and its ability to be readily modified at several positions.

Introduction of Substituents at Piperazine Carbons

Introducing substituents directly onto the carbon atoms of the 3-methylpiperazine ring can significantly influence the molecule's conformation and interaction with biological targets. The synthesis of C-substituted piperazines often involves multi-step sequences, starting from acyclic precursors or functionalized piperazine intermediates.

One common strategy involves the cyclization of appropriately substituted diamine precursors. For instance, a modular synthesis of 2,6-disubstituted piperazines can be achieved through a highly diastereoselective intramolecular hydroamination of acyclic aminoallenes, which are themselves prepared from amino acids. nih.gov This approach allows for precise control over the stereochemistry of the final piperazine ring. While not directly demonstrated on the 3-methylpiperazine scaffold of the title compound, this methodology offers a viable route to derivatives with additional substitution at the C-2 and C-6 positions.

Another approach is the synthesis of piperazine-2,5-diones as intermediates, which can be subsequently reduced. For example, (3S)-3-methylpiperazine-2,5-dione can be synthesized from N-benzyloxycarbonyl-L-alanine and glycine (B1666218) methyl ester, followed by cyclization. researchgate.netnih.gov This diketopiperazine can then be selectively alkylated or reduced to afford C-substituted piperazines.

| Derivative | Synthetic Precursor | Key Reaction | Reference |

| trans-2,6-Disubstituted Piperazine | Cyclic Sulfamidate from Amino Acid | Palladium-catalyzed Hydroamination | nih.gov |

| (3S)-3-Methylpiperazine-2,5-dione | N-benzyloxycarbonyl-L-alanine | Cyclization | researchgate.net |

| 2,3-Substituted Piperazine Acetic Acid Esters | Chiral 1,2-diamine | Annulation | nih.gov |

N-Substitution Patterns and Their Synthetic Strategies

Modification of the secondary amine at the N-4 position of the 3-methylpiperazine moiety is a more direct and widely employed strategy for generating diverse analogues. Common methods include N-alkylation and N-arylation.

N-Alkylation: Reductive amination is a powerful and versatile method for introducing alkyl groups at the N-4 position. mdpi.comreddit.com This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. This method is compatible with a wide range of functional groups. For instance, reacting 3-(3-methylpiperazin-1-yl)propan-1-ol with various aldehydes would yield a library of N-4-alkylated derivatives.

Nucleophilic substitution of alkyl halides is another common approach. The piperazine nitrogen acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl substrate. For example, 1-(3-chloropropyl)-4-methylpiperazine (B54460) is a reactant used in the synthesis of pyrimidine (B1678525) derivatives. pharmaffiliates.com

N-Arylation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the formation of C-N bonds, enabling the synthesis of N-arylpiperazines. rsc.orgorganic-chemistry.orgnih.govwikipedia.orgresearchgate.net This reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand to couple the piperazine nitrogen with an aryl halide or triflate. The reaction conditions are generally mild and tolerate a wide variety of functional groups on both the piperazine and the aryl partner.

| Reaction Type | Reagents | Product Type | Key Features | Reference |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylpiperazine | Mild conditions, broad substrate scope | mdpi.com |

| Nucleophilic Substitution | Alkyl Halide, Base | N-Alkylpiperazine | Straightforward, good for simple alkyl groups | pharmaffiliates.com |

| Buchwald-Hartwig Amination | Aryl Halide, Pd catalyst, Ligand, Base | N-Arylpiperazine | High efficiency, excellent functional group tolerance | organic-chemistry.orgnih.gov |

Heteroatom Replacement within the Piperazine Core

Replacing one or more atoms of the piperazine ring with other heteroatoms can lead to significant changes in the compound's properties, such as basicity, polarity, and hydrogen bonding capacity. This bioisosteric replacement is a common strategy in drug design.

1,4-Diazepanes: Expansion of the six-membered piperazine ring to a seven-membered 1,4-diazepane ring can alter the conformational flexibility and vectoral presentation of substituents. The synthesis of 1,4-diazepane derivatives can be achieved through the reaction of ketimine intermediates with aldehydes in the presence of a catalyst. nih.gov Another approach involves the intramolecular cyclization of suitable acyclic precursors. For instance, (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane can be produced from (S)-(+)-2-amino-1-propanol through a multi-step synthesis. google.com

Pyrazolidines: The replacement of a carbon atom in the piperazine ring with a nitrogen atom results in a pyrazolidine (B1218672) ring. These analogues can be synthesized via [3+2] cycloaddition reactions of azomethine imines with alkenes. mdpi.com This method allows for the construction of the pyrazolidine ring with control over stereochemistry.

| Analogue Core | Synthetic Strategy | Starting Materials | Reference |

| 1,4-Diazepane | Cyclocondensation | Ketimine and Aldehyde | nih.gov |

| 1,4-Diazepane | Multi-step synthesis from chiral precursor | (S)-(+)-2-Amino-1-propanol | google.com |

| Pyrazolidine | [3+2] Cycloaddition | Azomethine imine and Alkene | mdpi.com |

Alterations of the Propanol (B110389) Side Chain

Modifications to the 3-hydroxypropyl side chain can influence the compound's polarity, metabolic stability, and ability to form hydrogen bonds.

Chain Length and Branching Modifications

Chain Extension and Shortening: Analogues with different chain lengths can be synthesized by reacting 3-methylpiperazine with alkylating agents of varying lengths that also contain a protected hydroxyl group or a precursor. For example, reaction with 1-bromo-2-chloroethane (B52838) followed by hydrolysis would yield the ethanol (B145695) analogue, while reaction with 1-bromo-4-chlorobutane (B103958) would lead to the butanol analogue. The synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine demonstrates the introduction of a three-carbon chain that can be further functionalized. chemicalbook.comgoogle.comprepchem.comgoogle.com

Introduction of Branching: Branched side chains can be introduced by using appropriately substituted alkylating agents. For instance, reacting 3-methylpiperazine with 1-bromo-2-methyl-3-chloropropane would introduce a methyl branch on the propyl chain.

| Side Chain Modification | Synthetic Approach | Example Reagent |

| Chain Shortening (Ethanol) | Alkylation | 1-Bromo-2-chloroethane |

| Chain Extension (Butanol) | Alkylation | 1-Bromo-4-chlorobutane |

| Branching (2-Methylpropanol) | Alkylation | 1-Bromo-2-methyl-3-chloropropane |

Functional Group Interconversions on the Propanol Moiety

The terminal hydroxyl group of the propanol side chain is a versatile handle for a variety of functional group interconversions, allowing for the introduction of diverse functionalities.

Oxidation to Aldehyde and Carboxylic Acid: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation of the aldehyde to a carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Conversion to Amines: The hydroxyl group can be converted to a primary amine through a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting azide is then reduced to the primary amine, for example, by catalytic hydrogenation or with lithium aluminum hydride (LiAlH₄). This would yield 1-(3-aminopropyl)-3-methylpiperazine. The synthesis of 1-(3-aminopropyl)-4-methylpiperazine (B1293942) is a known process. fishersci.comthermofisher.com

Conversion to Halides: The alcohol can be converted to an alkyl halide using standard reagents. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding propyl chloride or bromide, respectively. These halides can then serve as electrophiles for further synthetic modifications.

| Target Functional Group | Key Reagents | Intermediate |

| Aldehyde | PCC or Dess-Martin Periodinane | N/A |

| Carboxylic Acid | KMnO₄ or Jones Reagent | Aldehyde |

| Amine | 1. TsCl, pyridine; 2. NaN₃; 3. H₂, Pd/C | Azide |

| Alkyl Chloride | SOCl₂ | N/A |

Conjugation with Other Chemical Moieties

The functional handles of this compound—specifically the secondary amine of the piperazine ring and the terminal hydroxyl group—provide reactive sites for conjugation with a wide array of other chemical structures. This approach allows for the creation of hybrid molecules that combine the physicochemical properties of the parent compound with the distinct characteristics of the conjugated moiety, such as a heterocyclic system.

Heterocyclic rings are foundational components in medicinal chemistry. Integrating them with the this compound scaffold can produce novel derivatives with unique three-dimensional shapes and electronic properties.

Triazoles: The 1,2,3-triazole ring is a particularly valuable heterocyclic system that can be readily synthesized through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and regioselective, making it ideal for linking molecular fragments. In a representative synthesis, a piperazine derivative, such as 1-(prop-2-yn-1-yl)piperazine, can be reacted with various aryl azides in the presence of a copper catalyst (e.g., CuI) to yield a series of 1,2,3-triazole-piperazine conjugates. nih.gov This method allows for the systematic introduction of diverse substituents onto the triazole ring, enabling the exploration of structure-activity relationships. nih.gov The triazole ring acts as a rigid linker and can participate in hydrogen bonding, potentially improving the binding of the molecule to biological targets. nih.gov

Table 1: Example Synthesis of 1,2,3-Triazole-Piperazine Derivatives via Click Chemistry This table illustrates a general synthetic route for conjugating a piperazine moiety with various aromatic systems through a triazole linker, based on the methodology of CuAAC.

| Piperazine Reactant | Aryl Azide Reactant | Catalyst/Conditions | Resulting Conjugate Structure (General) |

|---|---|---|---|

| 1-(prop-2-yn-1-yl)piperazine | 1-azido-4-methylbenzene | CuI, THF, Room Temp |  |

| 1-(prop-2-yn-1-yl)piperazine | 1-azido-4-chlorobenzene | CuI, THF, Room Temp |  |

| 1-(prop-2-yn-1-yl)piperazine | 1-azido-4-methoxybenzene | CuI, THF, Room Temp |  |

Quinolines: The quinoline (B57606) scaffold is another privileged structure found in numerous biologically active compounds. The piperazine moiety can be integrated with the quinoline ring system through several synthetic routes, most notably via nucleophilic aromatic substitution (SNAr) reactions. mdpi.com For instance, a piperazine derivative can displace a halogen atom (typically chlorine) on an electron-deficient quinoline ring, such as 2-chloroquinoline-3-carbaldehyde, to form a stable C-N bond. eurekaselect.com This reaction directly links the piperazine nitrogen to the quinoline core, creating a new molecular architecture. Further modifications can then be performed on other parts of the molecule, such as the carbaldehyde group on the quinoline, to generate a library of diverse derivatives. eurekaselect.com

Scaffold Hybridization: This strategy involves combining distinct structural motifs, or scaffolds, from different classes of known active compounds to create a single hybrid molecule. The goal is to produce a new chemical entity with a unique profile, potentially exhibiting synergistic or novel activities. The conjugation of the piperazine-propanol moiety with triazoles and quinolines are prime examples of scaffold hybridization. nih.goveurekaselect.com This approach is widely used in drug discovery to combine a group responsible for favorable pharmacokinetic properties (like the piperazine ring) with a pharmacophore that interacts with a specific biological target. mdpi.com For example, numerous FDA-approved drugs contain a piperazine ring connected to complex heterocyclic systems, demonstrating the success of this strategy. mdpi.com

Multi-Component Strategies (MCRs): MCRs are highly efficient chemical reactions in which three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. mdpi.com These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity from simple precursors. nih.gov The synthesis of complex piperazinyl-quinoline derivatives can be achieved using MCRs. For instance, a one-pot reaction involving a 2-(piperazin-1-yl)quinoline-3-carbaldehyde, another amine, and a third component can be used to construct more elaborate fused heterocyclic systems in a single synthetic step. eurekaselect.com This approach avoids the lengthy processes of isolating and purifying intermediates, making it a powerful tool for building libraries of complex molecules for screening. eurekaselect.commdpi.com

Table 2: Conceptual Example of a Three-Component Reaction for Derivative Synthesis This table outlines the general principle of a multi-component reaction (MCR) to generate molecular diversity efficiently.

| Component A | Component B | Component C | Reaction Type | Complex Product |

|---|---|---|---|---|

| Aldehyde (e.g., on a quinoline core) | Amine (e.g., aniline (B41778) derivative) | Isocyanide | Ugi Reaction | α-acylamino carboxamide derivative |

| β-ketoester | Aldehyde | Ammonia/Amine | Hantzsch Dihydropyridine Synthesis | Dihydropyridine derivative |

| Aldehyde | Amine | Carboxylic Acid | Passerini Reaction | α-acyloxy carboxamide |

Structure-Reactivity Relationship Studies in Derivative Development

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a fundamental goal in chemical synthesis and medicinal chemistry. For derivatives of this compound, these studies involve systematically altering the molecular structure and measuring the impact on a specific outcome.

This process, often termed Structure-Activity Relationship (SAR) studies, guides the optimization of a lead compound. For example, in the development of novel quinoline derivatives, researchers have found that the nature and position of substituents on the quinoline and any attached aromatic rings have a significant impact on the compound's biological efficacy. nih.gov Similarly, studies on arylpiperazine derivatives have shown that the length of the alkyl chain connecting the piperazine ring to another molecular fragment is a critical determinant of receptor binding affinity. nih.gov A linker of four methylene (B1212753) units, for instance, might show optimal affinity for a specific serotonin (B10506) receptor, whereas linkers with fewer or more carbons are significantly less active. nih.gov

These relationships are established by synthesizing a series of analogues where one specific feature is varied—such as the substituent on an aromatic ring, the length of a linker, or the stereochemistry of a chiral center—and then evaluating them in a relevant assay. The data generated allows chemists to build a model of the chemical or pharmacophoric requirements for a desired activity, guiding future synthetic efforts toward more potent and selective compounds.

Table 3: Illustrative Structure-Activity Relationship Data for a Hypothetical Derivative Series This table provides a conceptual example of how SAR data is presented, showing the effect of modifying a substituent on biological activity (e.g., inhibitory concentration).

| Compound ID | Structural Modification (R-group on Aromatic Ring) | Biological Activity (GI₅₀, µM) |

|---|---|---|

| Derivative 1 | -H (unsubstituted) | 15.2 |

| Derivative 2 | -Cl (4-position) | 5.8 |

| Derivative 3 | -OCH₃ (4-position) | 9.1 |

| Derivative 4 | -NO₂ (4-position) | 22.5 |

| Derivative 5 | -CH₃ (4-position) | 7.4 |

Non Pharmacological Applications and Material Science Contributions of 3 3 Methylpiperazin 1 Yl Propan 1 Ol

Role as a Chemical Building Block in Diverse Organic Synthesis

As a functionalized heterocyclic compound, 3-(3-Methylpiperazin-1-yl)propan-1-ol serves as a versatile building block in the field of organic synthesis. wikipedia.org The presence of a secondary amine, a tertiary amine, and a primary alcohol within its structure provides multiple reactive sites for the construction of more complex molecules. Organic building blocks are fundamental components for the bottom-up assembly of various molecular architectures.

The synthesis of novel heterocyclic derivatives often utilizes piperazine (B1678402) and propanol (B110389) functionalities to create compounds with specific biological or material properties. acs.org For instance, piperazine derivatives are integral to the synthesis of a variety of biologically active molecules. lookchem.com The structural motif of this compound can be incorporated into larger molecules to modulate their physicochemical properties, such as solubility and basicity, which is a common strategy in the design of specialty chemicals. The synthesis of various 1-aryl-3-substituted propanol derivatives has been explored for different applications, highlighting the utility of the propanol scaffold. nih.govnih.gov

Piperazine and its derivatives are utilized in the development of advanced polymeric materials. researchgate.net Research has been conducted on piperazine-based polymers, including polyamido-amines, which exhibit interesting properties such as hydrophilicity and chelating abilities. researchgate.net The bifunctional nature of this compound, with its reactive amine and hydroxyl groups, allows it to act as a monomer or a cross-linking agent in polymerization reactions. This can lead to the formation of polymers with tailored characteristics for specific applications in material science. acs.orgnih.gov For example, piperazine-containing polymers have been investigated for their potential in creating "stimuli-responsive" materials that react to changes in their environment, such as pH or temperature. researchgate.net

Development of Ligands in Coordination Chemistry and Metal Catalysis

The nitrogen atoms in the piperazine ring of this compound can act as electron-pair donors, making the molecule an effective ligand in coordination chemistry. mdpi.com Ligands are crucial components of metal complexes, influencing their stability, reactivity, and catalytic activity. cnr.it Piperazine-based ligands have been successfully used in the field of catalysis and in the formation of metal-organic frameworks (MOFs). The ability of piperazine derivatives to form stable complexes with various transition metals is well-documented. mdpi.commdpi.com

These metal complexes can function as catalysts in a variety of organic reactions. The specific structure of the ligand, including the steric and electronic properties of the substituents on the piperazine ring, can be fine-tuned to control the catalytic process, including asymmetric synthesis where chiral ligands are employed to produce enantiomerically enriched products. mdpi.combldpharm.com

Applications in Agrochemical Formulations and Related Industries

Piperazine derivatives are widely used in the discovery and development of new agrochemicals. mdpi.com They often serve as a linker to connect different active substructures, leading to compounds with fungicidal, insecticidal, or herbicidal properties. The piperazine moiety can enhance the biological activity and physicochemical properties of the resulting agrochemical. While direct application of this compound in commercial agrochemical formulations is not extensively documented, its structural motifs are found in active compounds. For example, piperazine propanol derivatives have been identified as a novel class of antifungals that target 1,3-beta-D-glucan synthase, an essential enzyme in fungal cell wall synthesis. nih.gov

The versatility of the piperazine ring allows for the synthesis of a wide range of derivatives with potential applications in crop protection. The development of nanoemulsion-based pesticide formulations is an area of active research to improve the efficacy and environmental safety of agrochemicals.

Utilization in Analytical Chemistry Reagents and Chromatographic Stationary Phases

In analytical chemistry, the detection and quantification of certain compounds can be enhanced through derivatization, a process that modifies the analyte to make it more easily detectable. Piperazine and its derivatives can be used as reagents in such derivatization schemes. For instance, piperazine can be reacted with specific reagents to form a UV-active derivative, which allows for its detection at low levels using HPLC-UV instrumentation.

Furthermore, the development of stationary phases for chromatography is crucial for the separation of chemical mixtures. While there is no direct evidence of this compound being used in the manufacturing of chromatographic stationary phases, the modification of stationary phase surfaces with amine-containing moieties is a known strategy to alter the separation characteristics. nih.govnih.gov The unique properties of piperazine derivatives could potentially be exploited in the design of novel stationary phases for specific analytical applications. The analysis of piperazine derivatives themselves is an important aspect of quality control in various industries, and various chromatographic methods have been developed for this purpose. rdd.edu.iqresearchgate.net

Future Outlook and Emerging Research Frontiers for 3 3 Methylpiperazin 1 Yl Propan 1 Ol

Innovations in Sustainable and Green Synthesis Methodologies

The chemical industry is undergoing a significant shift towards more environmentally benign and sustainable practices. For the synthesis of 3-(3-Methylpiperazin-1-yl)propan-1-ol and its derivatives, future research is expected to focus on green chemistry principles to minimize environmental impact and enhance efficiency. researchgate.netresearchgate.net

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation can lead to more efficient and faster synthesis of piperazine (B1678402) derivatives. nih.gov

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis offers a green and sustainable alternative to traditional synthetic methods that often require harsh reagents. mdpi.comorganic-chemistry.org This approach can be employed for the C-H functionalization of the piperazine ring, allowing for the creation of novel derivatives of this compound under mild conditions. mdpi.com

Green Solvents and Catalysts: Research is increasingly focused on replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. researchgate.netresearchgate.net Furthermore, the development of reusable and non-toxic catalysts is a key aspect of sustainable synthesis. researchgate.net

| Green Synthesis Technique | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption. researchgate.netnih.gov |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. mdpi.comorganic-chemistry.org |

| Green Solvents/Catalysts | Reduced environmental impact, improved safety. researchgate.netresearchgate.net |

| Multicomponent Reactions | Increased efficiency, reduced waste generation. researchgate.netresearchgate.net |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research by accelerating the discovery and optimization of new molecules and synthetic pathways. mit.edunih.gov For this compound, AI and ML can be instrumental in several areas:

Predictive Modeling for Synthesis: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the optimal reaction conditions, such as temperature, solvent, and catalyst, for the synthesis of this compound and its derivatives. beilstein-journals.org This can significantly reduce the time and resources spent on experimental optimization. beilstein-journals.org

In Silico Design of Novel Derivatives: AI can be used to design new derivatives of this compound with desired properties. mdpi.com By analyzing structure-activity relationships, machine learning models can predict the biological activity or material properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.comnih.gov

Retrosynthesis Planning: AI-powered tools can assist chemists in designing efficient synthetic routes to target molecules. biopharmatrend.com By analyzing the structure of a complex derivative of this compound, these tools can propose a step-by-step synthesis plan, starting from readily available precursors. biopharmatrend.com

| AI/ML Application | Impact on this compound Research |

| Predictive Synthesis | Optimization of reaction conditions for higher efficiency and yield. beilstein-journals.org |

| In Silico Design | Accelerated discovery of new derivatives with tailored properties. mdpi.comnih.gov |

| Retrosynthesis Planning | Efficient design of synthetic pathways for complex target molecules. biopharmatrend.com |

Novel Synthetic Applications in Functional Material Development

The unique structural features of the piperazine moiety, such as its rigidity and the presence of two nitrogen atoms, make it an attractive building block for the development of functional materials. semanticscholar.orgnih.gov Future research on this compound is likely to explore its potential in this area:

Antimicrobial Polymers: Piperazine derivatives have shown promise in the development of antimicrobial polymers. semanticscholar.orgnih.govrsc.org By incorporating this compound into a polymer backbone, it may be possible to create materials with inherent antimicrobial activity for applications in healthcare, water purification, and food packaging. semanticscholar.orgnih.gov

Organocatalysts: Piperazine-functionalized polymers have been developed as highly active and reusable organocatalysts for organic synthesis in aqueous media. rsc.org The presence of the piperazine moiety can enhance the catalytic activity and stability of the material. rsc.org

Specialty Polymers: The functional groups of this compound (a hydroxyl group and a secondary amine in the piperazine ring) provide reactive sites for polymerization. This could lead to the development of new polymers with unique thermal, mechanical, or optical properties.

Advanced Spectroscopic Characterization of Complex Derivatives

As new and more complex derivatives of this compound are synthesized, advanced spectroscopic techniques will be crucial for their detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D and 2D NMR techniques will continue to be essential for determining the precise connectivity and stereochemistry of new derivatives. mdpi.commdpi.com Specific chemical shifts and coupling constants can provide detailed information about the conformation of the piperazine ring and the spatial arrangement of substituents. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition of newly synthesized compounds. mdpi.commdpi.com Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to fragment the molecules and provide further structural insights.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are useful for identifying the functional groups present in the molecule and for studying intermolecular interactions, such as hydrogen bonding. mdpi.comnih.gov

| Spectroscopic Technique | Information Provided for this compound Derivatives |

| NMR Spectroscopy | Connectivity, stereochemistry, and conformation. mdpi.commdpi.com |

| Mass Spectrometry | Elemental composition and structural fragmentation patterns. mdpi.commdpi.com |

| IR and Raman Spectroscopy | Functional group identification and intermolecular interactions. mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature for 3-(3-Methylpiperazin-1-yl)propan-1-ol, and how does its structure influence physicochemical properties?

- Methodological Answer : The IUPAC name follows systematic substitutive nomenclature rules. The parent chain is propan-1-ol, with the 3-methylpiperazine substituent at position 3. The numbering prioritizes the hydroxyl group (propan-1-ol), and the piperazine moiety is labeled as a substituent. Structural features like the hydroxyl group and tertiary amine in the piperazine ring impact solubility (polarity), hydrogen-bonding capacity, and basicity. Computational tools (e.g., ACD/Name) can validate naming, while software like Gaussian can predict physicochemical properties .

Q. What spectroscopic methods are effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- NMR : H NMR will show a triplet for the hydroxyl-bearing CH (δ ~3.5 ppm), a multiplet for the piperazine CH groups (δ ~2.5-3.0 ppm), and a singlet for the methyl group (δ ~1.2 ppm). C NMR will confirm the alcohol (δ ~60 ppm) and piperazine carbons (δ ~45-55 ppm).

- IR : A broad O-H stretch (~3200-3600 cm) and C-N stretches (~1100-1250 cm) are characteristic.

- MS : ESI-MS in positive ion mode will show [M+H] with fragmentation patterns reflecting cleavage of the piperazine-propanol bond. Reference standards (e.g., analogs in ) aid spectral validation .

Q. What safety protocols are recommended for handling this compound in laboratories?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis or high-concentration handling.

- Storage : Store in airtight containers at 2-8°C, away from oxidizers (piperazine derivatives can form reactive byproducts).

- Waste Disposal : Neutralize with dilute HCl before aqueous disposal, following institutional guidelines for amine-containing compounds. Safety protocols for structurally similar compounds ( ) provide a template .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for yield and purity?

- Methodological Answer :

- Stepwise Synthesis : React 3-methylpiperazine with epichlorohydrin under basic conditions (e.g., KCO/DMF), followed by hydrolysis to yield the propanol derivative. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1).

- Purification : Use column chromatography (SiO, gradient elution with CHCl:MeOH) or recrystallization (ethanol/water).

- Yield Improvement : Catalytic methods (e.g., Pd/C for reductive amination of intermediates) or microwave-assisted synthesis can reduce side products. Analogous piperazine-propanol syntheses ( ) guide optimization .

Q. How can discrepancies in biological activity data for this compound across studies be resolved?

- Methodological Answer :

- Assay Standardization : Use validated reference standards (e.g., ) to calibrate bioactivity assays (e.g., receptor binding or enzyme inhibition).

- Structural Confirmation : Ensure batch-to-batch consistency via HPLC (C18 column, 0.1% TFA in HO/MeCN) and chiral chromatography if stereoisomers exist.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. Studies on fluorophenyl analogs () highlight the impact of substituents on activity variability .

Q. How does the 3-methylpiperazine moiety influence biological target interactions, and what computational approaches model these interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., serotonin or dopamine receptors). The piperazine ring’s basicity facilitates ionic interactions with aspartate residues in binding pockets.

- MD Simulations : GROMACS can assess conformational stability of the compound in lipid bilayers or protein complexes.

- QSAR Studies : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using datasets from analogs (). Electrochemical studies on related ligands () inform redox behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.